molecular formula C18H15NO5S B7572849 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid

2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid

Cat. No. B7572849
M. Wt: 357.4 g/mol
InChI Key: VLQCWBJKCSCLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid, also known as HMA, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to exhibit various biochemical and physiological effects. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of HDACs. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid inhibits the production of pro-inflammatory cytokines and inhibits the activity of NF-κB. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has several advantages for lab experiments, including its stability, solubility, and availability. However, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid research, including its potential use as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration route, as well as to investigate potential side effects and toxicity. Additionally, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid could be used as a tool compound to study the role of HDACs, NF-κB, and AMPK in various diseases. Finally, the development of novel 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid derivatives could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been reported using different methods, and it has been shown to exhibit a wide range of biological activities. 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has several advantages for lab experiments, but further studies are needed to determine its optimal dosage and administration route. Finally, there are several future directions for 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid research, including its potential use as a therapeutic agent and the development of novel derivatives.

Synthesis Methods

The synthesis of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been reported using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-5-methylbenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid, which can be purified using various techniques such as recrystallization or column chromatography.

properties

IUPAC Name

2-hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-11-9-14(18(21)22)17(20)16(10-11)25(23,24)19-15-8-4-6-12-5-2-3-7-13(12)15/h2-10,19-20H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCWBJKCSCLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid

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